molecular formula C13H13N7O3 B2703388 2-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-5-carboxamide CAS No. 2034297-51-1

2-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-5-carboxamide

Cat. No.: B2703388
CAS No.: 2034297-51-1
M. Wt: 315.293
InChI Key: NQOVMNJJDUNZIV-UHFFFAOYSA-N
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Description

2-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C13H13N7O3 and its molecular weight is 315.293. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. For instance, a study reported the synthesis of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, demonstrating significant in vitro antitumor activities. These compounds were screened against different human cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Hafez et al., 2013). Another research effort highlighted the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, further supporting the anticancer potential of pyrazolopyrimidine derivatives (Rahmouni et al., 2016).

Antiviral Activity

Pyrazolo[3,4-d]pyrimidine analogues have also been synthesized with a focus on their antiviral activities. A notable study synthesized and assessed the antiviral efficacy of 7-[(2-hydroxyethoxy)methyl]pyrazolo[3,4-d]pyrimidine analogues, revealing activity against human cytomegalovirus and herpes simplex virus type 1 (Saxena et al., 1990). This indicates that pyrazolopyrimidine derivatives could serve as a basis for developing new antiviral drugs.

Enzyme Inhibition and Anti-Inflammatory Activity

The structural features of pyrazolo[1,5-a]pyrimidine derivatives have been explored for enzyme inhibition and anti-inflammatory purposes. A study synthesized novel benzimidazole derivatives as potent and orally bioavailable renin inhibitors, showcasing the versatility of pyrimidine derivatives in targeting enzymes involved in disease processes (Tokuhara et al., 2018). Furthermore, the synthesis of novel 1,2,4-oxadiazole heterocyclic compounds, including pyrazolopyrimidine derivatives, aimed at hypertensive activity, underscores the potential of these compounds in modulating physiological pathways (Kumar & Mashelker, 2007).

Properties

IUPAC Name

2-methoxy-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7O3/c1-20-7-9(5-17-20)11-18-10(23-19-11)6-14-12(21)8-3-15-13(22-2)16-4-8/h3-5,7H,6H2,1-2H3,(H,14,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOVMNJJDUNZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CN=C(N=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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